molecular formula C27H25NO5 B2471128 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid CAS No. 2137482-02-9

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid

Cat. No. B2471128
CAS RN: 2137482-02-9
M. Wt: 443.499
InChI Key: JUAOOVPMZVUPJH-UHFFFAOYSA-N
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Description

“1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 2137482-02-9 . It has a molecular weight of 443.5 . The IUPAC name for this compound is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C27H25NO5/c1-32-18-12-10-17(11-13-18)24-14-15-25(26(29)30)28(24)27(31)33-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-25H,14-16H2,1H3,(H,29,30) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 443.5 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I consulted.

Scientific Research Applications

Synthesis and Solid Phase Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid and its derivatives have been utilized in various synthetic pathways and applications in scientific research. Le and Goodnow (2004) detailed a convenient synthesis process of a related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, indicating its significance in the synthesis of complex molecules (Le & Goodnow, 2004). Similarly, Bleicher, Lutz, and Wuethrich (2000) reported on the synthesis of new linker molecules for solid phase synthesis, highlighting the compound's potential in facilitating the synthesis of complex molecules (Bleicher, Lutz, & Wuethrich, 2000).

Photophysics and Bioimaging

Research has also explored the photophysical properties of fluorene derivatives. Morales et al. (2010) investigated the linear photophysical characteristics and two-photon absorption properties of a water-soluble fluorene derivative, offering insights into its potential for bioimaging applications (Morales et al., 2010).

Sensing and Detection

The compound has been utilized in the development of fluorescent sensors. Han et al. (2020) synthesized fluorene compounds demonstrating the application of these molecules in the highly selective sensing of picric acid, Fe3+, and L-arginine (Han et al., 2020). This illustrates the compound's role in the creation of sensitive and selective sensors for various substances.

Miscellaneous Applications

The derivative's versatility extends to other areas such as polymer chemistry and electrocarboxylation, indicating a broad scope of applications in scientific research. Bradley and Mittoo (2003) discussed its use as a photocleavable linker for solid phase synthesis (Bradley & Mittoo, 2003). Malhi et al. (2022) explored its role in synthesizing novel acid derivatives showing antimicrobial activity (Malhi et al., 2022).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in peptide synthesis , suggesting that they may interact with amino acids or proteins.

Mode of Action

It is known that similar compounds are used as coupling agents in peptide synthesis , indicating that they may facilitate the formation of peptide bonds.

Biochemical Pathways

Given its potential role in peptide synthesis , it may be involved in protein synthesis and related metabolic pathways.

Result of Action

Given its potential role in peptide synthesis , it may influence protein structure and function.

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-32-18-12-10-17(11-13-18)24-14-15-25(26(29)30)28(24)27(31)33-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-25H,14-16H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAOOVPMZVUPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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